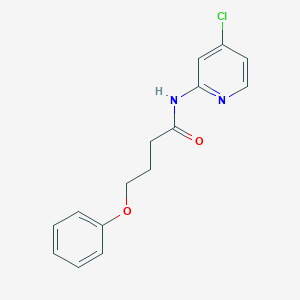
4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is also known as QNB and has been synthesized using various methods.
Mecanismo De Acción
QNB has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. QNB has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
QNB has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines. QNB has been shown to cross the blood-brain barrier and has potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QNB has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its potential use in the treatment of neurological disorders. However, QNB has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
For QNB research include further studies on its potential applications in drug development, particularly as an anti-cancer agent. Research should also focus on the safety and efficacy of QNB in vivo and its potential use in the treatment of neurological disorders. Additionally, studies should be conducted to determine the optimal dosage and administration of QNB for therapeutic use.
Métodos De Síntesis
QNB can be synthesized using various methods, including the reaction of 4-(4-methoxyphenoxy)butanoic acid and 8-aminoquinoline in the presence of a coupling agent. Another method involves the reaction of 4-(4-methoxyphenoxy)butanoyl chloride with 8-aminoquinoline in the presence of a base.
Aplicaciones Científicas De Investigación
QNB has been studied for its potential applications in drug development, particularly as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. QNB has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-16-9-11-17(12-10-16)25-14-4-8-19(23)22-18-7-2-5-15-6-3-13-21-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKWTXYVFHUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)
![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)

![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
![1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7628927.png)
![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)

![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)